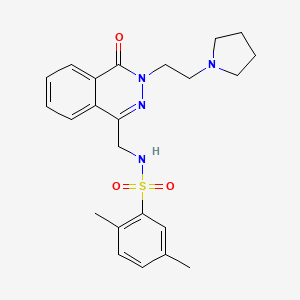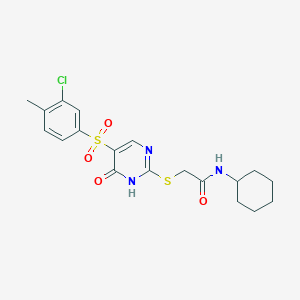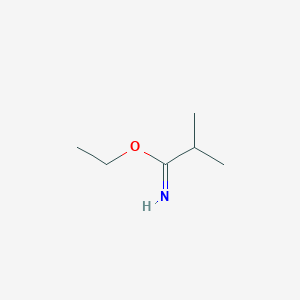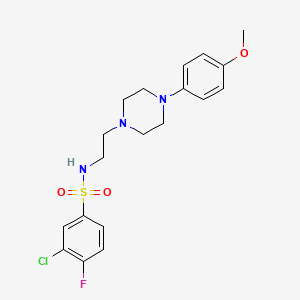![molecular formula C20H19BrN6 B2559763 3-(4-Bromofenil)-5-(4-metilpiperazino)[1,2,4]triazolo[4,3-c]quinazolina CAS No. 129177-23-7](/img/structure/B2559763.png)
3-(4-Bromofenil)-5-(4-metilpiperazino)[1,2,4]triazolo[4,3-c]quinazolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazoloquinazoline family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with biological macromolecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary targets of 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline are Toll-like receptor 7 (TLR7) and c-Met kinase . TLR7 plays a critical role in the innate immune response , while c-Met kinase is involved in cellular processes such as proliferation, survival, and motility .
Mode of Action
3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline interacts with its targets by binding to their active sites. For TLR7, it acts as an agonist, triggering an immune response . For c-Met kinase, it acts as an inhibitor, blocking the kinase’s activity and thus inhibiting tumor growth .
Biochemical Pathways
The activation of TLR7 by 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline can lead to the production of antiviral cytokines . The inhibition of c-Met kinase can disrupt several signaling pathways involved in cell growth and survival, leading to the inhibition of tumor growth .
Pharmacokinetics
Pharmacokinetic studies are crucial in evaluating the druggability of new compounds .
Result of Action
The activation of TLR7 by 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline can result in a strong antiviral immune response . The inhibition of c-Met kinase can lead to the suppression of tumor growth .
Análisis Bioquímico
Biochemical Properties
3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival. The compound also interacts with proteins involved in DNA repair and apoptosis, enhancing its potential as an anticancer agent .
Cellular Effects
The effects of 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline on cells are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play essential roles in programmed cell death. Additionally, the compound affects cell signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and increased cell death. It also influences gene expression by modulating transcription factors that control the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline exerts its effects through several mechanisms. It binds to the active sites of kinases, preventing their phosphorylation activity. This binding inhibits downstream signaling pathways that are essential for cancer cell survival and proliferation. The compound also induces DNA damage by generating reactive oxygen species (ROS), which leads to the activation of DNA damage response pathways and ultimately cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromoaniline with 2-cyanobenzaldehyde to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazoloquinazoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatographic techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine derivatives: Known for their kinase inhibition properties.
1,2,4-Triazolo[4,3-a]pyridines: Studied for their anticancer and antimicrobial activities.
Uniqueness
3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline stands out due to its specific structural features that confer unique biological activities. Its ability to inhibit PCAF and its potential as an anticancer agent make it a compound of significant interest in medicinal chemistry .
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN6/c1-25-10-12-26(13-11-25)20-22-17-5-3-2-4-16(17)19-24-23-18(27(19)20)14-6-8-15(21)9-7-14/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJVRLJJDZQDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol](/img/structure/B2559681.png)
![N'-(3-chloro-4-methoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2559682.png)
![2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2559684.png)
![2-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2559686.png)

![2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2559688.png)
![N-[2-(4-fluorophenoxy)ethyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2559690.png)


![9-(4-bromophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2559693.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2559694.png)

![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2559698.png)
![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2559703.png)
